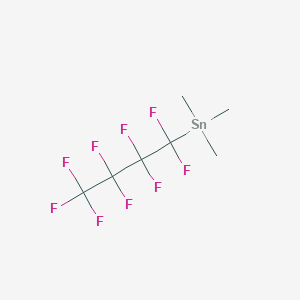
Trimethyl(nonafluorobutyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(nonafluorobutyl)stannane is a chemical compound that belongs to the organotin family. It is characterized by the presence of a tin (Sn) atom bonded to three methyl groups and a nonafluorobutyl group. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(nonafluorobutyl)stannane typically involves the reaction of trimethyltin chloride with nonafluorobutyl lithium. The reaction is carried out in an inert atmosphere, usually under argon or nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at low temperatures to ensure complete conversion and to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions: Trimethyl(nonafluorobutyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The nonafluorobutyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The tin atom can be oxidized to form higher oxidation state compounds.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and organometallic compounds. These reactions are typically carried out in organic solvents such as tetrahydrofuran (THF) or dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various organotin compounds with different functional groups.
Oxidation Reactions: Products include tin oxides and other higher oxidation state tin compounds.
Reduction Reactions: Products include lower oxidation state tin compounds.
科学研究应用
Trimethyl(nonafluorobutyl)stannane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
作用机制
The mechanism of action of trimethyl(nonafluorobutyl)stannane involves its interaction with various molecular targets. The tin atom can form strong bonds with carbon, oxygen, and nitrogen atoms, making it a versatile reagent in chemical reactions. The nonafluorobutyl group provides stability and enhances the compound’s reactivity. The pathways involved in its mechanism of action include nucleophilic substitution, oxidative addition, and reductive elimination.
相似化合物的比较
Trimethyl(trifluorosilyl)stannane: This compound has a similar structure but with a trifluorosilyl group instead of a nonafluorobutyl group.
Trimethyltin chloride: This compound lacks the nonafluorobutyl group and is less stable compared to trimethyl(nonafluorobutyl)stannane.
Uniqueness: this compound is unique due to the presence of the nonafluorobutyl group, which imparts enhanced stability and reactivity. This makes it a valuable reagent in various chemical reactions and industrial applications.
属性
CAS 编号 |
876903-01-4 |
|---|---|
分子式 |
C7H9F9Sn |
分子量 |
382.84 g/mol |
IUPAC 名称 |
trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)stannane |
InChI |
InChI=1S/C4F9.3CH3.Sn/c5-1(6)2(7,8)3(9,10)4(11,12)13;;;;/h;3*1H3; |
InChI 键 |
AMDQDUTZYZYKKZ-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)
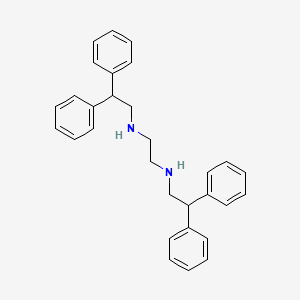

![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)

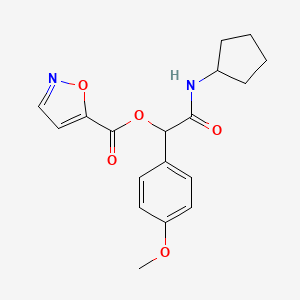

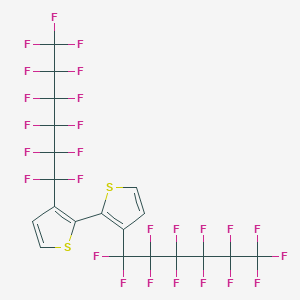
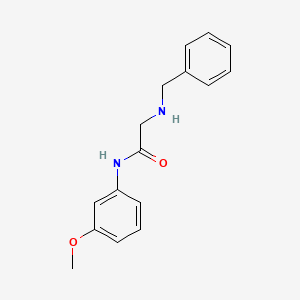
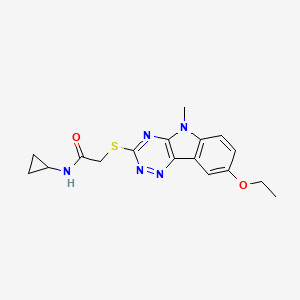
![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)

![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12586292.png)
![3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one](/img/structure/B12586303.png)
